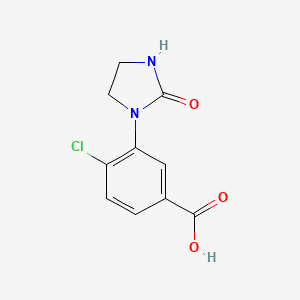

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid is a chemical compound with the CAS Number: 1042623-41-5 . It has a molecular weight of 240.65 and its IUPAC name is 4-chloro-3-(2-oxo-1-imidazolidinyl)benzoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9ClN2O3/c11-7-2-1-6 (9 (14)15)5-8 (7)13-4-3-12-10 (13)16/h1-2,5H,3-4H2, (H,12,16) (H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 240.64 and its molecular formula is C10H9ClN2O3 .Scientific Research Applications

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acidmidazolium benzoate has a wide range of applications in scientific research. It is used in the synthesis of a variety of organic compounds, including drugs, pharmaceuticals, and other biologically active molecules. It is also used in the synthesis of a variety of polymers, such as polyurethanes and polycarbonates. It has been used in the synthesis of a variety of natural products, including antibiotics, hormones, and vitamins. Additionally, it is used in the synthesis of a variety of fluorescent and luminescent molecules, which are used in a variety of analytical and imaging techniques.

Mechanism of Action

The mechanism of action of 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acidmidazolium benzoate is not fully understood. However, it is thought to act as a proton acceptor, which can be used to facilitate the transfer of protons from one molecule to another. This can be used to facilitate the synthesis of a variety of molecules, as well as to modulate the activity of enzymes. Additionally, it is thought to act as a Lewis base, which can be used to facilitate the formation of a variety of covalent bonds.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acidmidazolium benzoate are not well understood. However, it is known to have some effects on the activity of certain enzymes, as well as on the transport of certain molecules across biological membranes. Additionally, it is known to have some effects on the production of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acidmidazolium benzoate in lab experiments is its versatility. It can be used in a variety of synthetic reactions, and can be used to facilitate the synthesis of a variety of organic molecules. Additionally, it can be used to modulate the activity of enzymes, and to facilitate the transport of certain molecules across biological membranes. However, it is important to note that the effects of 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acidmidazolium benzoate on biochemical and physiological processes are not fully understood, and caution should be taken when using it in experiments.

Future Directions

Given the wide range of potential applications of 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acidmidazolium benzoate, there are a number of potential future directions for research. These include further studies of its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, research could be conducted on the synthesis of novel compounds using 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acidmidazolium benzoate, as well as on the synthesis of polymers and natural products. Finally, research could be conducted on the use of 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acidmidazolium benzoate in fluorescent and luminescent imaging techniques.

Synthesis Methods

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acidmidazolium benzoate can be synthesized in a variety of ways, but the most common method is a two-step process. First, 4-chlorobenzoic acid is reacted with 2-chloroimidazole in aqueous acetic acid to form 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acidmidazolium benzoate. In the second step, the hydrochloride salt of the compound is formed by reacting the 4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acidmidazolium benzoate with hydrochloric acid.

properties

IUPAC Name |

4-chloro-3-(2-oxoimidazolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3/c11-7-2-1-6(9(14)15)5-8(7)13-4-3-12-10(13)16/h1-2,5H,3-4H2,(H,12,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGRIBGFGIRUEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)

![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)

![N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6142953.png)

![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142987.png)